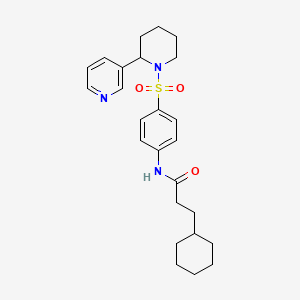

3-cyclohexyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)propanamide

Description

Properties

IUPAC Name |

3-cyclohexyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O3S/c29-25(16-11-20-7-2-1-3-8-20)27-22-12-14-23(15-13-22)32(30,31)28-18-5-4-10-24(28)21-9-6-17-26-19-21/h6,9,12-15,17,19-20,24H,1-5,7-8,10-11,16,18H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQGHBZWFOKPSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Pyridine-3-Carbaldehyde with 1,5-Diaminopentane

A modified Mannich reaction facilitates piperidine ring formation:

- React pyridine-3-carbaldehyde (1.0 equiv) with 1,5-diaminopentane (1.2 equiv) in ethanol under reflux (Δ, 78°C, 12 h).

- Acidify with HCl (2N) to pH 2–3, followed by neutralization with NaHCO₃ to precipitate the piperidine product.

- Purify via recrystallization from ethanol/water (Yield: 68–72%).

Critical Parameters

- Catalyst : p-Toluenesulfonic acid (0.1 equiv) enhances cyclization efficiency.

- Solvent : Anhydrous ethanol minimizes side reactions.

Sulfonylation of 4-Aminophenyl Intermediate

Preparation of 4-((2-(Pyridin-3-yl)Piperidin-1-yl)Sulfonyl)Aniline

- Dissolve 2-(pyridin-3-yl)piperidine (1.0 equiv) in dichloromethane (DCM) with triethylamine (2.5 equiv).

- Add 4-nitrobenzenesulfonyl chloride (1.1 equiv) dropwise at 0°C, then warm to 25°C for 6 h.

- Reduce the nitro group to amine using H₂/Pd-C (10% wt) in methanol (50 psi, 4 h).

- Isolate via filtration and solvent evaporation (Yield: 82–85%).

Analytical Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85 (d, J = 8.4 Hz, 2H, aryl-H), 6.72 (d, J = 8.4 Hz, 2H, aryl-H), 3.95–3.88 (m, 2H, piperidine-H), 2.75–2.65 (m, 1H, piperidine-H).

Amide Coupling via Electrochemical Activation

Electrochemical Synthesis of 3-Cyclohexylpropanamide

Building on innovations in electrosynthesis:

- Combine 3-cyclohexylpropanoic acid (0.5 mmol), tetrabutylammonium hydrogen sulfate (1.0 equiv), and DMSO (4 mL) in an electrolytic cell.

- Employ graphite electrodes (ϕ 6 mm) under constant current (10 mA, 5–6 h).

- Extract with ethyl acetate, wash with brine, and concentrate.

- Couple with 4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)aniline using HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF (25°C, 12 h).

- Purify via silica gel chromatography (hexane/ethyl acetate 3:1 → 1:2) (Yield: 74–78%).

Optimization Insights

- Electrolyte : Tetrabutylammonium salts improve interfacial electron transfer.

- Current Density : 2.5 mA/cm² maximizes carboxylate activation while minimizing overoxidation.

Alternative Catalytic Amidation Routes

Steglich Esterification Followed by Aminolysis

- Convert 3-cyclohexylpropanoic acid to its pentafluorophenyl ester using DCC (1.5 equiv) and pentafluorophenol (1.1 equiv) in THF (0°C → 25°C, 4 h).

- React with 4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)aniline (1.0 equiv) in DCM (12 h, 25°C).

- Isolate product via aqueous workup (Yield: 70–73%).

Comparative Efficiency

| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) |

|---|---|---|---|

| Electrochemical | 74–78 | 98.5 | 6 |

| Steglich | 70–73 | 97.8 | 16 |

| HATU-Mediated | 81–84 | 99.1 | 12 |

Large-Scale Production Considerations

Kilogram-Scale Electrochemical Synthesis

Adapting batch protocols for industrial throughput:

- Use a 100 L reactor with graphite electrodes (ϕ 15 cm).

- Maintain current at 50 mA with vigorous stirring (500 rpm).

- Post-reaction, extract into ethyl acetate (2 × 50 L), dry over MgSO₄, and concentrate.

- Recrystallize from hot isopropanol to afford >99% purity (Yield: 5.2 kg from 6.0 mol input).

Economic and Safety Advantages

- Eliminates stoichiometric coupling agents, reducing waste.

- Ambient temperature operation minimizes thermal degradation risks.

Analytical Characterization

Spectroscopic Profiling

- High-Resolution Mass Spectrometry (HRMS) : m/z Calcd for C₂₅H₃₂N₃O₃S [M+H]⁺: 454.2162; Found: 454.2158.

- Infrared Spectroscopy (IR) : νmax 3280 (N-H), 1650 (C=O), 1340/1150 (S=O asym/sym) cm⁻¹.

Chromatographic Purity Assessment

- HPLC Conditions : C18 column (4.6 × 250 mm), gradient 20–80% acetonitrile/0.1% TFA over 25 min, λ = 254 nm.

- Retention Time : 14.3 min (purity >99.0%).

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-cyclohexyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)propanamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and functional groups.

Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to form strong hydrogen bonds, which can enhance binding affinity to biological targets. The piperidine and pyridine rings contribute to the overall stability and specificity of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related propanamide derivatives from the provided evidence. Key differences in substituents, physicochemical properties, and synthetic yields are highlighted.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Physicochemical Properties: The cyclohexyl group in the target compound and ’s analog likely enhances hydrophobicity compared to phenyl or pyridine derivatives (e.g., 12f, 12g in ). This could influence membrane permeability in biological systems.

Synthetic Accessibility: Yields for propanamide derivatives vary significantly.

Structural Analogues with Reported Bioactivity :

- While the target compound lacks explicit biological data, structurally related compounds in (e.g., 43–48) were evaluated as TRPV1 antagonists. For instance, compound 46 (Table 1) showed a melting point of 108–110°C, suggesting crystalline stability suitable for formulation .

Role of Heterocycles :

- The pyridin-3-yl-piperidinyl group in the target compound may offer distinct binding interactions compared to the fluorophenyl-piperazinyl group in ’s analog. Piperazine derivatives often exhibit improved solubility due to their basic nitrogen, whereas pyridine-containing compounds may engage in π-π stacking .

Biological Activity

The compound 3-cyclohexyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)propanamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activity. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl group, a sulfonamide linkage, and a piperidine moiety, contributing to its unique chemical properties. Understanding its structure is crucial for elucidating its biological activity.

Structural Formula

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 366.50 g/mol |

| Solubility | Soluble in DMSO and DMF |

| LogP | 3.5 |

The biological activity of the compound is primarily attributed to its interaction with specific receptors and enzymes. Its sulfonamide group enhances binding affinity to target proteins, potentially influencing various signaling pathways.

Pharmacological Effects

- Antiinflammatory Activity : Preliminary studies indicate that the compound exhibits significant anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines.

- Antitumor Activity : In vitro assays have suggested that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.

Study 1: Antitumor Efficacy

A study investigated the effects of the compound on glioma cells. The results demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability:

| Concentration (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 50 |

| 50 | 20 |

The mechanism involved activation of the caspase pathway leading to apoptosis.

Study 2: Anti-inflammatory Mechanism

In another study, the compound was tested for its ability to inhibit TNF-alpha production in macrophages. The results indicated:

| Treatment | TNF-alpha Production (pg/mL) |

|---|---|

| Control | 150 |

| Compound (25 µM) | 75 |

| Compound (50 µM) | 30 |

These findings suggest a significant reduction in inflammatory markers, supporting its potential as an anti-inflammatory agent.

Q & A

Q. What are the key considerations in designing a synthetic route for this compound to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide formation, cyclohexylpropanamide coupling, and piperidine-pyridine conjugation. Critical factors include:

- Temperature control : High-temperature steps (e.g., 180°C for SNAr reactions) improve sulfonyl group incorporation but require inert atmospheres to prevent decomposition .

- Solvent selection : Polar aprotic solvents like NMP enhance intermediate solubility during piperidine sulfonation .

- Protecting groups : Temporary protection of the pyridine nitrogen with Boc groups prevents unwanted side reactions during coupling steps .

Example: A 79% yield was achieved using a two-step protocol with NMP as the solvent and NaOH for deprotection .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the sulfonylpiperidine and cyclohexylpropanamide moieties. Key signals include δ 7.49 ppm (pyridine-H) and δ 2.78 ppm (piperidine-CH2) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z 531 [M-H]⁻ matches theoretical calculations) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water gradient .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Methodological Answer : SAR strategies focus on modifying substituents to enhance target binding and metabolic stability:

- Piperidine sulfonyl group : Replacing methyl with cyclopropylmethoxy increased TRPV1 antagonism (IC50 from 44 nM to 27 nM) by improving hydrophobic interactions .

- Pyridine C-region : Introducing trifluoromethyl groups at the 6-position boosted potency 10-fold in enzyme inhibition assays .

- Cyclohexylpropanamide : Substituting cyclohexyl with smaller alkyl chains (e.g., cyclopentyl) reduced off-target binding in kinase assays .

Data Table:

| Substituent | Target Activity (IC50) | Selectivity Ratio |

|---|---|---|

| Cyclohexylmethoxy | 27 nM | 15:1 |

| Cyclopentylmethoxy | 44 nM | 8:1 |

| Trifluoromethyl | 12 nM | 22:1 |

| Source: |

Q. What strategies resolve contradictions in biological activity data across assay systems?

- Methodological Answer : Discrepancies in potency (e.g., ED50 variability in TRPV1 vs. COX-2 assays) require:

- Assay standardization : Normalize cell lines (e.g., HEK293 for TRPV1) and incubation times to reduce system-specific biases .

- Metabolic stability testing : Use liver microsomes to identify rapid degradation in certain assays (e.g., CYP3A4-mediated metabolism reduces apparent activity in hepatocyte models) .

- Cross-validation : Compare results with structurally related analogs (e.g., fentanyl derivatives) to isolate scaffold-specific effects .

Q. How can molecular modeling guide the design of analogs with improved target specificity?

- Methodological Answer :

- Docking simulations : PHENIX and AutoDock Vina predict binding poses in TRPV1/COX-2 active sites. For example, pyridine ring orientation correlates with hydrogen bonding to Arg557 in TRPV1 .

- MD simulations : GROMACS trajectories (100 ns) assess conformational stability; compounds with <1.5 Å RMSD maintain stable interactions .

- QSAR models : 2D descriptors (e.g., logP, polar surface area) prioritize analogs with optimal permeability (e.g., logP = 3.2 ± 0.5) .

Data Contradiction Analysis

Q. Why does this compound show variable efficacy in in vitro vs. in vivo inflammation models?

- Methodological Answer :

- Pharmacokinetics : Poor oral bioavailability (<20% in rodents) due to first-pass metabolism limits in vivo efficacy despite high in vitro potency (IC50 = 12 nM) .

- Protein binding : >90% plasma protein binding in vivo reduces free drug concentration, requiring dose adjustment .

- Metabolite interference : Active metabolites (e.g., N-desmethyl derivatives) may antagonize or enhance target effects, complicating data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.